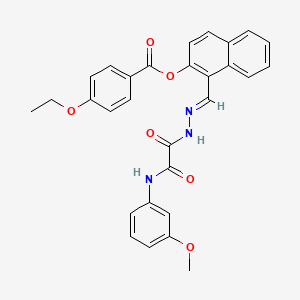

![molecular formula C32H37N5O2S B12029755 N'-[(E)-(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12029755.png)

N'-[(E)-(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N'-[(E)-(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazid ist eine komplexe organische Verbindung, die für ihre einzigartigen Strukturmerkmale und potenziellen Anwendungen in verschiedenen Bereichen bekannt ist. Diese Verbindung zeichnet sich durch das Vorhandensein mehrerer funktioneller Gruppen aus, darunter eine Hydroxyphenylgruppe, ein Triazolring und ein Sulfanylacetohydrazid-Rest, die zu ihrer vielfältigen chemischen Reaktivität und biologischen Aktivität beitragen.

Vorbereitungsmethoden

Die Synthese von N'-[(E)-(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazid umfasst typischerweise mehrstufige organische Reaktionen. Der erste Schritt beinhaltet oft die Herstellung von 3,5-Ditert-butyl-4-hydroxybenzaldehyd, das dann unter kontrollierten Bedingungen Kondensationsreaktionen mit geeigneten Hydraziden und Triazolderivaten unterzogen wird. Industrielle Produktionsverfahren können optimierte Reaktionsbedingungen umfassen, wie z. B. Temperatur, Druck und den Einsatz von Katalysatoren, um Ausbeute und Reinheit zu verbessern.

Chemische Reaktionsanalyse

N'-[(E)-(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxyphenylgruppe kann oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Der Triazolring kann unter bestimmten Bedingungen reduziert werden, um entsprechende Aminderivate zu erhalten.

Substitution: Die Sulfanyl-Gruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener substituierter Derivate führt. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Alkylhalogenide. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Analyse Chemischer Reaktionen

N’-[(E)-(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amine derivatives.

Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N'-[(E)-(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazid wurde für verschiedene Anwendungen in der wissenschaftlichen Forschung untersucht:

Chemie: Es dient als Vorläufer für die Synthese komplexer organischer Moleküle und als Reagenz in organischen Umwandlungen.

Biologie: Die Verbindung zeigt potenzielle biologische Aktivität, einschließlich antioxidativer und antimikrobieller Eigenschaften, was sie zu einem Kandidaten für die Medikamentenentwicklung macht.

Medizin: Es werden Forschungen durchgeführt, um seine potenziellen therapeutischen Anwendungen, insbesondere bei der Behandlung von Krankheiten mit oxidativem Stress und mikrobiellen Infektionen, zu untersuchen.

Industrie: Aufgrund seiner einzigartigen chemischen Eigenschaften wird es bei der Entwicklung von fortschrittlichen Materialien wie Polymeren und Beschichtungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N'-[(E)-(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Die Hydroxyphenylgruppe kann freie Radikale abfangen und so antioxidative Wirkungen ausüben. Der Triazolring kann mit mikrobiellen Enzymen interagieren, ihre Aktivität hemmen und zu antimikrobiellen Wirkungen führen. Der Sulfanylacetohydrazid-Rest kann kovalente Bindungen mit biologischen Makromolekülen bilden, ihre Funktion modulieren und zur Gesamtaktivität der Verbindung beitragen.

Wirkmechanismus

The mechanism of action of N’-[(E)-(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can scavenge free radicals, thereby exerting antioxidant effects. The triazole ring may interact with microbial enzymes, inhibiting their activity and leading to antimicrobial effects. The sulfanylacetohydrazide moiety can form covalent bonds with biological macromolecules, modulating their function and contributing to the compound’s overall biological activity.

Vergleich Mit ähnlichen Verbindungen

N'-[(E)-(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazid kann mit ähnlichen Verbindungen verglichen werden, wie z. B.:

3,5-Ditert-butyl-4-hydroxybenzaldehyd: Ein Vorläufer bei der Synthese der Zielverbindung, bekannt für seine antioxidativen Eigenschaften.

4-Methylphenyl-4-phenyl-4H-1,2,4-triazol: Ein Triazolderivat mit potenzieller antimikrobieller Aktivität.

Sulfanylacetohydrazid-Derivate: Verbindungen mit ähnlichen Sulfanyl- und Hydrazidfunktionalitäten, die vielfältige biologische Aktivitäten aufweisen. Die Einzigartigkeit von N'-[(E)-(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazid liegt in seiner Kombination dieser funktionellen Gruppen, die ein breites Spektrum an chemischer Reaktivität und biologischer Aktivität verleihen.

Eigenschaften

Molekularformel |

C32H37N5O2S |

|---|---|

Molekulargewicht |

555.7 g/mol |

IUPAC-Name |

N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C32H37N5O2S/c1-21-13-15-23(16-14-21)29-35-36-30(37(29)24-11-9-8-10-12-24)40-20-27(38)34-33-19-22-17-25(31(2,3)4)28(39)26(18-22)32(5,6)7/h8-19,39H,20H2,1-7H3,(H,34,38)/b33-19+ |

InChI-Schlüssel |

LXFUGOLHOKLWBI-HNSNBQBZSA-N |

Isomerische SMILES |

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |

Kanonische SMILES |

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide](/img/structure/B12029691.png)

![4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12029706.png)

![(5E)-2-(4-chlorophenyl)-5-(4-isobutoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12029707.png)

![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12029708.png)

![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12029712.png)

![(5E)-5-[2-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12029715.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B12029716.png)

![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12029722.png)

![Ethyl 2-(3-bromobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12029725.png)

![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12029729.png)

![N-(1,3-benzodioxol-5-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12029740.png)